molecular formula C12H10N2O B1209250 Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- CAS No. 25823-49-8

Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-

Cat. No. B1209250
CAS RN: 25823-49-8
M. Wt: 198.22 g/mol
InChI Key: DGSJGLOZIUGZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- (C9H8O) is an aromatic heterocyclic compound with a molecular weight of 128 g/mol. It is a colorless, crystalline solid and is soluble in water and alcohol. It is a derivative of cinnoline, which is an important building block in organic chemistry. Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- has been used in a variety of applications, including drug development, organic synthesis, and material science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Substrate Directed C-H Activation : A method for synthesizing a wide range of benzo[c]cinnolines through sequential C-C and C-N bond formation via oxidative C-H functionalization has been developed. This strategy utilizes Pd(OAc)2/AgOAc for C-arylation followed by oxidative N-arylation in the presence of PhI/oxone, offering a novel approach to generate benzo[c]cinnoline libraries with diverse substitution patterns (B. Reddy et al., 2015).

  • Novel Synthetic Process : A novel process for synthesizing the framework of benzo[c]cinnoline involves a partial reduction of nitro groups and cyclization, yielding high yields of benzo[c]cinnoline or its N-oxide. This method showcases the use of alcohol as solvent and alkoxide as the base for benzo[c]cinnoline synthesis, with water and sodium hydroxide for the N-oxide variant (H. Bjørsvik et al., 2004).

  • Electrochemical Behavior : Research on the electrochemical behavior of benzo[c]cinnoline-N-oxide at a mercury electrode revealed discrete reduction waves in acidic media, providing insight into the electron transfer processes and proposing a mechanism for the electrode reaction (Z. Durmus et al., 2000).

Biological Applications

  • Antimicrobial Properties : N-Oxide derivatives based on tricyclic indeno[2,1‐c]pyridazine and benzo[f]cinnoline systems were synthesized and tested for antimicrobial activity, revealing moderate activity against Gram-positive bacteria. The 9-nitro-benzo[f]cinnoline N-oxide showed significant activity against Trichomonas vaginalis, highlighting the potential for therapeutic applications (E. Gavini et al., 2000).

  • Therapeutic Potential : A comprehensive review on the therapeutic potential of cinnoline core compounds over the last 65 years highlighted their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic effects. This review emphasizes the bioactivity and synthetic exploration of cinnoline derivatives in pharmaceutical research (R. Tonk et al., 2019).

Mechanism of Action

The mechanism of action for this compound is not available .

Safety and Hazards

The safety and hazards of this compound are not available .

properties

IUPAC Name

5,6-dihydro-2H-benzo[h]cinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-13-11/h1-4,7H,5-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSJGLOZIUGZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)NN=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180476
Record name Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

25823-49-8
Record name 5,6-Dihydrobenzo[h]cinnolin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25823-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025823498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner similar to that described in Preparation 3, 1-tetralone was treated with glyoxylic acid monohydrate and hydrazine hydrate to give 5,6-dihydrobenzo[h]cinnolin- 3[2H]-one (m.p. 260-1°; from ethanol) ν(Nujol mull) 3350-2200, 1665, 1610 and 1600 cm-1 ; δ(DMSO-d6) 2.88 (4H,s,5,6-H2), 6.77 (1H,s,4-H), approx 7.3 (3H,m,7,8,9-H), 7.92 (1H,m,10-H), 12.9 (1H,br,NH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.